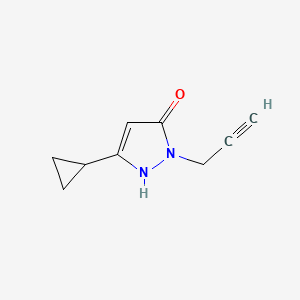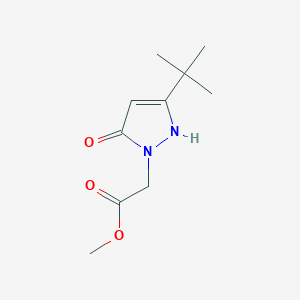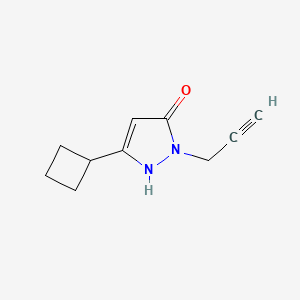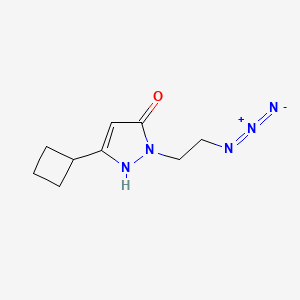
1-(2-叠氮乙基)-3-环丁基-1H-吡唑-5-醇
描述
Molecular Structure Analysis
The exact molecular structure of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its molecular structure. For example, the presence of an azide group could make the compound reactive, and the cyclobutyl group could influence its steric properties .
科学研究应用
合成和化学性质
- COX-2 抑制剂的多功能模板:与 1-(2-叠氮乙基)-3-环丁基-1H-吡唑-5-醇 相关的衍生物 4,5-二芳基-1H-吡唑-3-醇已被用于合成各种化合物作为潜在的 COX-2 抑制剂 (Patel 等人,2004 年)。
- 高效合成方法:已经报道了一种合成与目标化合物密切相关的吡唑-4(1H)-酮的通用方法。这种方法涉及 2-吡唑啉-5-酮与不同氯化物的反应 (Eller 等人,2006 年)。
- 新型配体合成:已经合成了基于含有三唑部分的 1H-吡唑-3-羧酸的新型配体,它们在药物化学和金属配合物催化中具有应用 (Dalinger 等人,2020 年)。
生物学和药理学应用
- 抗氧化和抗癌活性:与目标化合物在结构上相关的 4,4'-(芳基亚甲基)双(1H-吡唑-5-醇) 衍生物已经合成并评估了它们的自由基清除和抗癌活性 (Cadena-Cruz 等人,2021 年)。
- 在多组分合成中的应用:双(吡唑基)甲烷,其中包括吡唑-5-醇作为关键组分,已经显示出广泛的生物活性。它们还用作不同金属离子的螯合剂 (Sadeghpour 和 Olyaei,2021 年)。
作用机制
The mechanism of action of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its intended use. For example, azides are often used in bioconjugation reactions due to their ability to react with alkynes in the presence of a copper catalyst.
安全和危害
生化分析
Biochemical Properties
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative polymerization, such as sodium periodate . The azidoethyl group in 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of complex molecular structures and facilitate various biochemical transformations.
Cellular Effects
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in redox homeostasis, such as heme oxygenase-1, and enhance cellular glutathione levels . These effects are particularly relevant in the context of oxidative stress and cellular aging, where 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can act as an antioxidant and protect cells from damage.
Molecular Mechanism
The molecular mechanism of action of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, through its azidoethyl group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can change over time due to factors such as stability and degradation. The compound has been shown to be stable in water but can degrade in the presence of certain oxidizing agents . Long-term studies have indicated that 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can have sustained effects on cellular function, particularly in the context of oxidative stress and redox homeostasis
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can participate in the oxidative polymerization of catechol derivatives, forming complex polymeric structures
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol can localize to specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution of this compound is essential for elucidating its cellular and molecular mechanisms of action.
Subcellular Localization
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to particular organelles or compartments within the cell through post-translational modifications or targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in redox homeostasis and cellular metabolism
属性
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLCVQGPFWZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



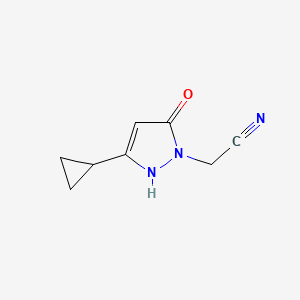
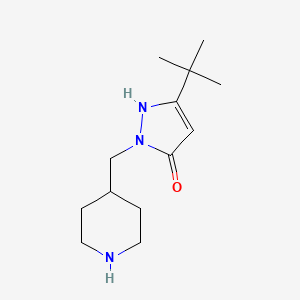
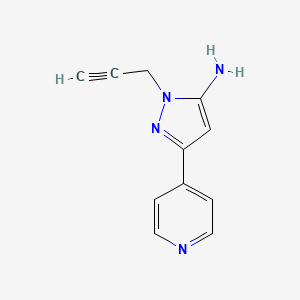

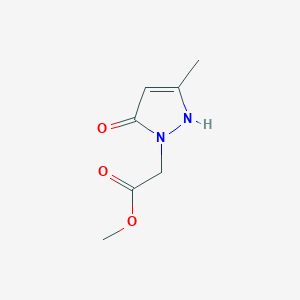
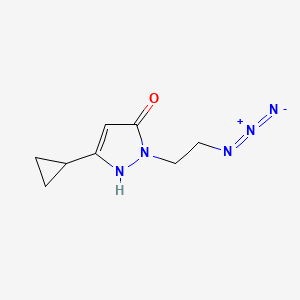

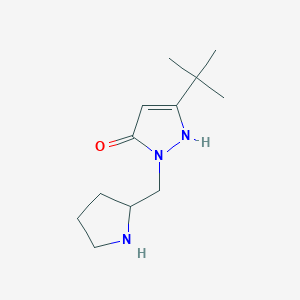
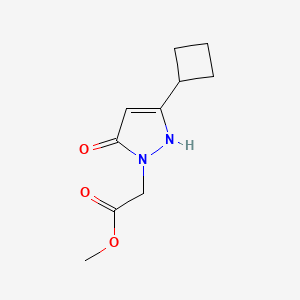
![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483948.png)

